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Introduction

The isolation of high-quality genomic DNA from plant tissues is a foundational step for a wide

array of molecular biology applications, including PCR, DNA sequencing, and genetic mapping.

Plant tissues, however, present unique challenges due to the presence of a rigid cell wall and a

high concentration of secondary metabolites such as polysaccharides and polyphenols. These

compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions. Cationic

detergents, most notably Cetyltrimethylammonium bromide (CTAB), are widely employed in

plant DNA extraction protocols to overcome these challenges. This document provides a

detailed overview of the application of these detergents, with a focus on CTAB-based methods,

for researchers, scientists, and professionals in drug development.

While the user specified Nonyltrimethylammonium bromide (NTAB), the vast body of

scientific literature focuses on the use of CTAB for plant DNA extraction. CTAB is a cationic

detergent that facilitates the separation of polysaccharides during the purification process.[1] In

a high-salt buffer, CTAB forms complexes with nucleic acids, while most polysaccharides and

other cellular contaminants are precipitated.[1] This differential precipitation is a key step in

obtaining pure DNA from challenging plant samples.

Mechanism of Action
The CTAB method relies on the principle of selective precipitation. The key steps involve:
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Cell Lysis: Plant cells are disrupted, often by grinding in liquid nitrogen, to break the tough

cell walls.[2]

CTAB Buffer Incubation: The ground tissue is incubated in a heated CTAB buffer. This buffer

contains CTAB, salts (like NaCl), a chelating agent (EDTA), and a buffering agent (Tris-HCl).

The heat helps to denature proteins and other cellular components.

Complex Formation: In a high-salt environment, the cationic CTAB molecules bind to the

negatively charged phosphate backbone of DNA, forming a soluble CTAB-DNA complex.

Removal of Contaminants: Many polysaccharides and proteins are less soluble in the high-

salt CTAB buffer and can be pelleted by centrifugation.[1]

Organic Extraction: A mixture of chloroform and isoamyl alcohol is used to further remove

proteins and other hydrophobic molecules. The aqueous phase containing the CTAB-DNA

complex is retained.

DNA Precipitation: The DNA is precipitated from the aqueous solution by the addition of

isopropanol or ethanol. The salt helps to neutralize the charge on the DNA, allowing it to

precipitate.

Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts

and other impurities before being resuspended in a suitable buffer.

Data Presentation: Comparison of DNA Yield and Purity
The success of a DNA extraction protocol is typically assessed by the yield and purity of the

extracted DNA. DNA concentration is measured by absorbance at 260 nm. The purity is

determined by the A260/A280 and A260/A230 ratios, which indicate protein and

polysaccharide/polyphenol contamination, respectively. An A260/A280 ratio of ~1.8 and an

A260/A230 ratio of >2.0 are generally considered indicative of pure DNA.[1]
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Plant
Tissue

Extraction
Method

DNA Yield
(µg/g
tissue)

A260/A280
Ratio

A260/A230
Ratio

Reference

Mangrove

Leaves

Modified

CTAB

8.8 - 9.9 µg/

µL
1.78 - 1.84 > 2.0 [3]

Soybean CTAB High
< 1.8

(variable)

< 2.0

(variable)
[4]

Various Plant

Tissues

EZ-D vs.

CTAB
Variable ~1.4 - 1.7 ~0.3 - 0.8 [5]

Medicinal

Plants
CTAB High 0.82 - 1.26 Not Reported [6][7]

Medicinal

Plants
Kit-based

Lower than

CTAB
0.98 - 1.46 Not Reported [6][7]

Note: The table above summarizes data from various sources. Direct comparison can be

challenging due to differences in plant species, tissue types, and specific protocol

modifications.

Experimental Workflow Diagram

Plant Tissue Collection Grinding in Liquid N2 Incubation in CTAB Buffer at 65°C Chloroform:Isoamyl Alcohol Extraction Centrifugation Transfer Aqueous Phase DNA Precipitation with Isopropanol Centrifugation Wash with 70% Ethanol Air Dry Pellet Resuspend in TE Buffer or Water Genomic DNA

Click to download full resolution via product page

Caption: A generalized workflow for plant DNA extraction using the CTAB method.

Protocols
Protocol 1: Standard CTAB DNA Extraction from Plant
Leaves
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This protocol is a widely used method for extracting high-quality genomic DNA from fresh or

frozen plant leaves.

Materials:

Plant leaf tissue (100 mg)

Liquid nitrogen

Mortar and pestle, pre-chilled

2X CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl,

1% PVP)

β-mercaptoethanol

Chloroform:Isoamyl alcohol (24:1)

Isopropanol, ice-cold

70% Ethanol, ice-cold

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heating block at 65°C

Microcentrifuge

Procedure:

Tissue Grinding:

Weigh approximately 100 mg of fresh or frozen leaf tissue.

Immediately freeze the tissue in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Lysis:

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) 2X CTAB buffer with 0.2% β-mercaptoethanol (added just

before use).

Vortex briefly to mix.

Incubate at 65°C for 30-60 minutes in a water bath, with occasional gentle mixing.

First Extraction:

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Aqueous Phase Transfer:

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the interface and the lower organic phase.

DNA Precipitation:

Add 0.7 volumes (e.g., 700 µL for 1 mL of aqueous phase) of ice-cold isopropanol.

Mix gently by inversion until a white, stringy DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes.

Pelleting DNA:

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Carefully decant the supernatant.

Washing:
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Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet.

Centrifuge at 12,000 x g for 5 minutes.

Carefully decant the ethanol.

Repeat the wash step.

Drying and Resuspension:

Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.

Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile deionized water.

Incubate at 65°C for 10 minutes to aid dissolution.

Protocol 2: Modified CTAB Protocol for Plants with High
Polysaccharide Content
This modified protocol includes additional steps to remove high levels of polysaccharides that

can interfere with DNA purity.

Materials:

Same as Protocol 1

High-Salt TE Buffer (1.0 M NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

Follow steps 1-4 of Protocol 1.

Polysaccharide Precipitation (Optional but recommended):

After transferring the aqueous phase (Step 4), add 1/10 volume of 5 M NaCl. Mix gently.

Add 0.7 volumes of ice-cold isopropanol and incubate at 4°C for 1 hour. This helps to

selectively precipitate nucleic acids while leaving some polysaccharides in solution.
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Follow steps 6-7 of Protocol 1.

High-Salt Wash:

After the 70% ethanol washes, add 500 µL of High-Salt TE Buffer to the pellet and vortex

briefly.

Centrifuge at 12,000 x g for 5 minutes and discard the supernatant. This step helps to

remove any remaining polysaccharides.

Follow step 8 of Protocol 1.

Logical Relationship of CTAB Extraction Components
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Caption: The functional relationships between the key reagents in a CTAB DNA extraction

protocol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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